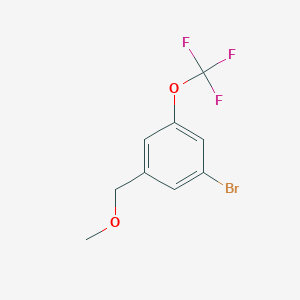

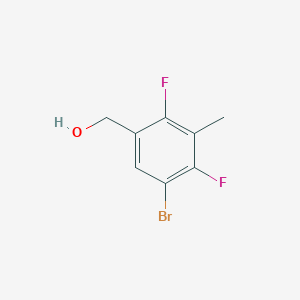

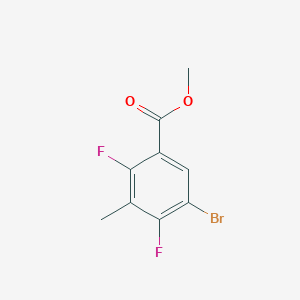

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

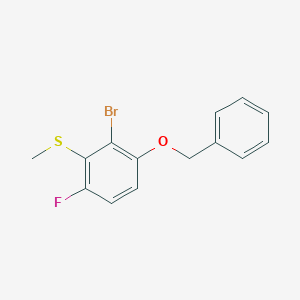

“Methyl 5-bromo-2,4-difluoro-3-methylbenzoate” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methyl groups.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 265.05 .Aplicaciones Científicas De Investigación

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate is used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, in the synthesis of biopolymers, and as a catalyst in organic reactions. It is also used as a reagent in the synthesis of other compounds, such as 5-bromo-2,4-difluorobenzaldehyde, and as a starting material for the synthesis of other brominated compounds.

Mecanismo De Acción

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate acts as a catalyst in the synthesis of other compounds by forming a complex with the reactants and facilitating the reaction. In the acid-catalyzed reaction of 2,4-difluorobenzaldehyde and bromoform, the bromoform is protonated by the acid, forming an intermediate that is then attacked by the nucleophile, 2,4-difluorobenzaldehyde, leading to the formation of the product, this compound.

Biochemical and Physiological Effects

This compound is not known to have any significant biochemical or physiological effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water, ethanol, and other organic solvents, and it is relatively inexpensive to synthesize. Additionally, it can be used as a reagent in the synthesis of other compounds, and it can be used as a catalyst in organic reactions. The main limitation of this compound is that it is not commercially available, so it must be synthesized in the laboratory.

Direcciones Futuras

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate has potential for use in a variety of future research applications. It could be used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as an intermediate in the synthesis of pharmaceuticals. Additionally, it could be used in the synthesis of biopolymers, in the synthesis of other brominated compounds, and in the synthesis of other fluorinated compounds. Finally, it could be used in the synthesis of other complex molecules, such as peptides and oligonucleotides.

Métodos De Síntesis

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate can be synthesized using a variety of methods, including an acid-catalyzed reaction of 2,4-difluorobenzaldehyde and bromoform in an organic solvent such as methanol. The reaction is carried out at temperatures ranging from 40 to 60°C and the product is isolated by filtration. Other methods of synthesis include the reaction of 2,4-difluorobenzaldehyde with bromoethane in the presence of a base, such as potassium carbonate, and the reaction of 2,4-difluorobenzaldehyde with bromine in the presence of a catalytic amount of sulfuric acid.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl5-bromo-2,3-difluorobenzoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

methyl 5-bromo-2,4-difluoro-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFUKWLTPXGCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.